molecular formula C8H8ClN3 B13917422 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 63725-53-1

6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13917422
CAS No.: 63725-53-1
M. Wt: 181.62 g/mol
InChI Key: IIPAFJCPHFAMDT-UHFFFAOYSA-N
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Description

6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. For example, the use of plug-flow metalation/formylation reactions followed by cyclization can be employed to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-1H-pyrazolo[3,4-b]pyridine
  • 6-chloro-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential for diverse applications .

Properties

CAS No.

63725-53-1

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-1,4-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)11-8-6(5)4-10-12(8)2/h3-4H,1-2H3

InChI Key

IIPAFJCPHFAMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=NN2C)Cl

Origin of Product

United States

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